FABP5 Inhibitory Potency in the Context of the Patent Series
Compounds within the non-annulated thiophenylamide patent family (US 9,353,102) exhibit FABP5 inhibitory activity with IC50 values spanning a broad range from 22 nM to >10,000 nM [1]. While a direct, publicly reported IC50 for N'-(2-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide itself is not available from non-excluded sources, the structural features—specifically the combination of a 2-ethoxyphenyl and a thiophen-2-ylmethyl moiety on the oxamide core—place it within a sub-series that consistently demonstrates nanomolar potency in recombinant human FABP5 inhibition assays when compared to analogs bearing simple alkyl chains, which often show micromolar activity [1].
| Evidence Dimension | In vitro FABP5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed from non-excluded sources; predicted nanomolar range based on structural class |
| Comparator Or Baseline | Lead compounds in patent series: IC50 = 22 nM (most potent); analogs with simple alkyl substituents: IC50 >1,000 nM |
| Quantified Difference | Estimated >45-fold potency difference between structural sub-classes |
| Conditions | Recombinant human FABP5; in vitro enzymatic assay (patent-described conditions) |
Why This Matters
This class-level potency differentiation provides a data-driven rationale for selecting this compound over structurally simpler oxamides that lack the heteroaryl substitution necessary for high-affinity FABP5 binding.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, May 31, 2016. Hoffmann-La Roche Inc. View Source
